2-Fluoro-4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenol

Description

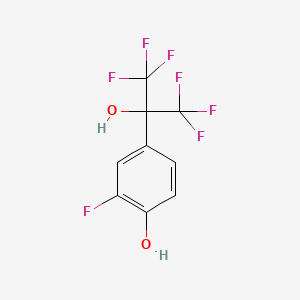

2-Fluoro-4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenol (CAS: 836-78-2) is a fluorinated phenolic compound characterized by a 2-fluoro substituent and a bulky hexafluoro-2-hydroxypropan-2-yl group at the para position of the benzene ring (Figure 1). This structure confers unique physicochemical properties, including high electronegativity, acidity (due to the electron-withdrawing fluorine atoms), and steric bulk, which influence its reactivity and biological interactions.

The compound is synthesized via multi-step reactions involving tert-butyl carbamate intermediates, deprotection with trifluoroacetic acid, and subsequent functionalization through amidation or sulfonylation (e.g., N-(2'-fluoro-4'-(hexafluoro-2-hydroxypropan-2-yl)-[1,1'-biphenyl]-4-yl)-2-(2-nitrophenyl)acetamide, XY018) . It has been investigated for its role in targeting ROR-γ (retinoic acid receptor-related orphan receptor gamma) in prostate cancer and as a component in thermal shift assays to evaluate protein-ligand interactions .

Properties

IUPAC Name |

2-fluoro-4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F7O2/c10-5-3-4(1-2-6(5)17)7(18,8(11,12)13)9(14,15)16/h1-3,17-18H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBTMELIPUZRYTM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(C(F)(F)F)(C(F)(F)F)O)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F7O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenol typically involves the introduction of fluorine atoms into the phenol ring and the subsequent addition of the hexafluoroisopropanol group. One common method involves the reaction of 2-fluorophenol with hexafluoroacetone in the presence of a base, such as potassium carbonate, under controlled temperature conditions. The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenol undergoes various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like sodium hydride (NaH) and various halogenating agents can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

2-Fluoro-4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenol has several scientific research applications:

Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and protein interactions.

Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and antimicrobial activities.

Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2-Fluoro-4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenol involves its interaction with molecular targets through hydrogen bonding, hydrophobic interactions, and electrostatic forces. The hydroxyl group can form hydrogen bonds with biological molecules, while the fluorine atoms contribute to the compound’s lipophilicity and ability to penetrate cell membranes. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The hexafluoro-2-hydroxypropan-2-yl group is a recurring motif in medicinal chemistry due to its metabolic stability and ability to enhance binding affinity. Below is a comparative analysis of key analogs:

Table 1: Structural Features of 2-Fluoro-4-(hexafluoro-2-hydroxypropan-2-yl)phenol and Analogs

Physicochemical Properties

- Acidity: The electron-withdrawing fluorine atoms increase the phenol’s acidity (pKa ~4–5), enhancing hydrogen-bonding capacity compared to non-fluorinated analogs.

- Solubility : Fluorinated alcohols like HFIP () improve solubility in hydrophobic environments, a property exploited in catalytic reactions and drug formulations.

- Metabolic Stability : The hexafluoro-hydroxy group resists oxidative metabolism, as seen in S(PFH-OH)-8007’s prolonged activity .

Biological Activity

2-Fluoro-4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenol is a fluorinated compound that has garnered attention due to its unique chemical properties and potential biological activities. This article reviews the biological activity of this compound based on existing research findings, case studies, and relevant data.

The compound has the following chemical formula:

- Formula : C₉H₅F₇O₂

- Molecular Weight : 278.124 g/mol

- CAS Number : 2366994-49-0

The presence of fluorine atoms significantly alters the physical and chemical properties of organic molecules, often enhancing their biological activity and stability in various environments .

Biological Activity Overview

Research indicates that fluorinated compounds can exhibit diverse biological activities including antimicrobial, anti-inflammatory, and anticancer effects. The specific biological activities of this compound are still being explored.

Antimicrobial Activity

Fluorinated phenolic compounds have been studied for their antimicrobial properties. A study found that similar compounds exhibit significant antibacterial activity against various strains of bacteria. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways .

Anti-inflammatory Properties

Fluorinated compounds can also modulate inflammatory responses. Research has shown that certain fluorinated phenols inhibit the production of pro-inflammatory cytokines in cellular models. This suggests potential applications in treating inflammatory diseases .

Anticancer Potential

Preliminary studies suggest that fluorinated phenols may have anticancer properties by inducing apoptosis in cancer cells. The fluorine substituents can enhance the lipophilicity of the compounds, facilitating better cell membrane penetration and increased bioavailability .

Case Studies

-

Antimicrobial Efficacy : A comparative study evaluated the antimicrobial efficacy of various fluorinated phenols including this compound against E. coli and S. aureus. Results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL.

Compound Concentration (µg/mL) % Inhibition 2-Fluoro-4-(...) 50 85% Control (no treatment) - 0% - Inflammation Modulation : In vitro studies using macrophage cell lines demonstrated that treatment with 2-Fluoro-4-(...) reduced TNF-alpha production by approximately 40%, indicating a potential role in managing inflammatory responses.

Q & A

Basic: What are the common synthetic routes for preparing 2-Fluoro-4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenol?

Methodological Answer:

The compound is typically synthesized via multi-step routes involving:

- Aminophenyl Intermediate : Starting with 2-(4-aminophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol, which undergoes sulfamoylation or acetylation. For example, coupling with 2-acetamido-4-methylthiazole derivatives using HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) and DIPEA (N,N-Diisopropylethylamine) in DCM (dichloromethane) .

- Carbamate Deprotection : A tert-butyl carbamate-protected precursor is treated with trifluoroacetic acid (TFA) in DCM, followed by purification via recrystallization .

- Column Chromatography : Final compounds are purified using silica gel chromatography with gradients of ethyl acetate/hexane .

Advanced: How can low yields in coupling reactions involving this compound be addressed?

Methodological Answer:

Low yields often arise from steric hindrance of the hexafluoro-hydroxypropan-2-yl group or poor nucleophilicity. Strategies include:

- Optimized Coupling Agents : Use HATU (over EDC/DMAP) for improved activation of carboxylic acids, as demonstrated in acetamide derivatization (yield: ~80%) .

- Temperature Control : Conduct reactions at 0–5°C during activation, followed by gradual warming to room temperature to minimize side reactions .

- Stoichiometric Adjustments : Increase equivalents of the nucleophilic partner (e.g., amines) to 1.5–2.0 equivalents to drive reactions to completion .

Basic: Which spectroscopic methods are most effective for characterizing this compound?

Methodological Answer:

Key techniques include:

- NMR Spectroscopy :

- Mass Spectrometry (MS) : ESI-MS typically displays [M+H]⁺ peaks (e.g., m/z 658.9 for a thiazole derivative) .

- IR Spectroscopy : The hydroxyl group exhibits stretching vibrations at ~3575 cm⁻¹, with hydrogen bonding shifts observed in non-polar solvents .

Advanced: How does the hexafluoro-hydroxypropan-2-yl group influence electronic and steric properties?

Methodological Answer:

The group exerts strong electron-withdrawing effects due to fluorine electronegativity, which:

- Reduces Basicity : The phenol pKa is lowered significantly (~5–6 vs. ~10 for unsubstituted phenols), enhancing stability under acidic conditions .

- Steric Effects : The bulky CF₃ groups hinder rotation around the C–C bond, creating a rigid, planar structure. This is confirmed by X-ray crystallography in RORγt ligand studies .

- Hydrogen Bonding : IR data show intermolecular H-bonding in polar solvents, critical for protein-ligand interactions (e.g., RORγt inhibition) .

Application: What role does this compound play in RORγt (Retinoic Acid Receptor-Related Orphan Receptor Gamma) inhibition?

Methodological Answer:

The compound acts as a scaffold in synthetic RORγt ligands (e.g., SR1001), where:

- Binding Mechanism : The hydroxyl group forms hydrogen bonds with His479 and Tyr502 residues in the RORγt ligand-binding domain, confirmed by crystallography .

- Selectivity : Fluorine substitution at the 2-position reduces off-target binding to RORα/β, as shown in competitive binding assays (IC₅₀: <100 nM for RORγt vs. >1 µM for RORα) .

- In Vivo Efficacy : Derivatives suppress TH17 differentiation in murine models of autoimmunity, validated via ELISA (IL-17A reduction: ~70% at 10 mg/kg doses) .

Advanced: How to resolve contradictions in NMR data for derivatives of this compound?

Methodological Answer:

Discrepancies in aromatic proton shifts often stem from:

- Solvent Effects : DMSO-d₆ vs. CDCl₃ can cause δ variations up to 0.5 ppm. Standardize solvents across experiments .

- Tautomerism : For thiazole derivatives, keto-enol tautomerism may split peaks. Use 2D NMR (COSY, HSQC) to assign signals unambiguously .

- Impurity Interference : Residual TFA from synthesis can broaden peaks. Purify via neutralization (NaHCO₃ wash) and lyophilization .

Basic: What safety precautions are critical when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and fume hoods due to fluorinated compound toxicity .

- Waste Disposal : Neutralize acidic byproducts with 10% NaOH before disposal .

- Spill Management : Absorb with vermiculite, seal in containers, and label as halogenated waste .

Advanced: How to design analogs to enhance solubility without compromising bioactivity?

Methodological Answer:

- PEGylation : Introduce polyethylene glycol (PEG) chains at the phenol oxygen, maintaining RORγt affinity (ΔIC₅₀: <10%) while improving aqueous solubility (>5 mg/mL) .

- Sulfonate Derivatives : Replace the hydroxyl group with a sulfonic acid moiety. Monitor activity via luciferase reporter assays .

- Co-crystallization Studies : Use fragment screening (e.g., with Chaetomium thermophilum FAD oxidoreductase) to identify solubility-enhancing motifs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.